
Sulindac, trans-(S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.
科学的研究の応用
Pharmacological Properties
Sulindac is a prodrug that is metabolized into its active form, sulindac sulfide. It primarily functions as an inhibitor of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the synthesis of prostaglandins that mediate inflammation and pain. In addition to its COX-inhibitory effects, sulindac exhibits non-COX-related pharmacological activities that contribute to its chemopreventive properties against various cancers.
Key Mechanisms of Action
- Cyclooxygenase Inhibition : Sulindac inhibits both COX-1 and COX-2, leading to reduced production of pro-inflammatory prostaglandins .
- 5-Lipoxygenase Inhibition : The active metabolite, sulindac sulfide, selectively inhibits 5-lipoxygenase, an enzyme crucial for leukotriene biosynthesis. This action contributes to its anti-inflammatory effects and may enhance its chemopreventive potential in colorectal cancer .
- Notch Signaling Modulation : Recent studies indicate that sulindac sulfide acts as a γ-secretase modulator, inhibiting Notch signaling pathways implicated in tumor growth, particularly in triple-negative breast cancer (TNBC) .
Applications in Cancer Research
Sulindac has been extensively investigated for its potential role in cancer prevention and treatment:
- Colorectal Cancer : Epidemiological studies have demonstrated that sulindac can prevent the formation of precancerous polyps in the colon. Its efficacy is attributed to both COX-dependent and independent mechanisms .
- Breast Cancer : In preclinical models of TNBC, sulindac sulfide has shown significant anti-tumor activity by inhibiting mammosphere growth and Notch1 protein expression . When combined with immunotherapy agents like a-PD1, its anti-tumor effects are markedly enhanced.
Colorectal Cancer Prevention
A study published in Cancer Prevention Research highlighted that patients with familial adenomatous polyposis who were treated with sulindac exhibited a significant reduction in polyp number and size compared to controls. This underscores sulindac's potential as a chemopreventive agent in genetically predisposed populations.
Triple-Negative Breast Cancer
In a recent investigation involving TNBC models, sulindac sulfide was found to inhibit Notch signaling effectively. The study demonstrated that treatment with sulindac sulfide led to reduced tumor growth and improved survival rates in mouse models when used alone or in combination with immunotherapeutic agents .
Comparative Data Table
Application Area | Mechanism of Action | Findings |
---|---|---|
Colorectal Cancer Prevention | COX inhibition; 5-LO inhibition | Reduced polyp formation |
Breast Cancer (TNBC) | Notch signaling modulation; COX inhibition | Significant reduction in tumor growth |
Inflammatory Conditions | COX inhibition; anti-inflammatory effects | Effective pain relief |
化学反応の分析
Metabolic Activation and Biotransformation
trans-(S)-Sulindac functions as a prodrug requiring enzymatic activation. Its sulfinyl group undergoes stereospecific reduction and oxidation:
Metabolic Pathways
-
Key Data :
-
Reduction occurs preferentially via MsrA, with (S)-sulindac showing 10–20% higher conversion efficiency than the (R)-enantiomer .
-
Sulfide metabolite binds 98% to human serum albumin, contributing to prolonged half-life (16.4 hrs) .
-
Enterohepatic recirculation of sulfide maintains steady plasma levels, reducing gastrointestinal toxicity .
-
Photoisomerization Under UV Irradiation
trans-(S)-Sulindac undergoes cis-trans isomerization in aqueous media under UV light:
Experimental Conditions and Outcomes
UV Type | Wavelength (nm) | Isomerization Product | Equilibrium Reached? |
---|---|---|---|
UV-A | 315–400 | cis-Sulindac | Yes |
UV-B/C | 280–315 / 100–280 | Degradation products | No |
-
Mechanistic Insight :
Redox Interactions and Reactive Oxygen Species (ROS) Generation
trans-(S)-Sulindac synergizes with antioxidants to modulate oxidative pathways:
Key Findings
-
Combined with vitamin C, trans-(S)-sulindac increases ROS production by 5-fold in colorectal cancer cells, activating caspase-mediated apoptosis via PUMA upregulation .
-
ROS generation is p53-dependent, with no effect on Bcl-2 or Mcl-1 expression .
Enzymatic Oxidation and Drug-Drug Interactions
trans-(S)-Sulindac modulates CYP450 activity, influencing its own metabolism:
-
Structural Basis : The (S)-enantiomer’s methylsulfinylphenyl group sterically hinders COX-2 more effectively than COX-1, contributing to isoform selectivity .
Representative Derivatives
Derivative | Modification Site | Biological Activity |
---|---|---|
IND 12 | Sulfide side chain | Ras pathway inhibition (IC₅₀ = 0.5 μM) |
DMFM (Acetohydrazide) | Carboxyl group | Neuro/renal protection via ROS scavenging |
-
Synthetic Challenges : Light instability necessitates low-temperature reactions (<25°C) to prevent E/Z isomerization during alkylation steps .
Stereochemical Stability
The (S)-configuration critically determines metabolic fate:
Property | (S)-Sulindac | (R)-Sulindac |
---|---|---|
MsrA reduction rate | 1.8× faster | Baseline |
CYP450 oxidation | Induces enzymes | Less induction |
特性
CAS番号 |
1316775-70-8 |
---|---|
分子式 |
C20H17FO3S |
分子量 |
356.4 g/mol |
IUPAC名 |
2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1 |
InChIキー |
MLKXDPUZXIRXEP-HCQJPZKZSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |
異性体SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |
Key on ui other cas no. |
38194-50-2 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。